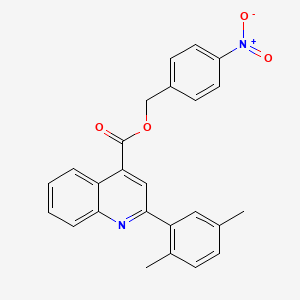![molecular formula C21H24N4O3S B10867543 2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10867543.png)
2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C19H21N5O4S , belongs to the class of acetamides . It features a triazole ring, a sulfanyl group, and aromatic substituents. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes::
- Condensation Reaction :
- The compound can be synthesized through a condensation reaction between 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methoxyphenylacetyl chloride .
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
- The product is then isolated and purified.
- Industrial Production :
- Industrial-scale production methods may involve variations of the above synthetic route.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Análisis De Reacciones Químicas
Reactions::
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction reactions can yield different derivatives.
- Substitution : Substitution reactions at the triazole ring or aromatic substituents are possible.
- Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
- Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
- Oxidation: Oxidized derivatives with modified functional groups.
- Reduction: Reduced forms with altered properties.
- Substitution: Substituted compounds with different substituents.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- Medicine : Studied for pharmacological effects (e.g., antimicrobial, anticancer).
- Industry : May find applications in materials science or as intermediates in drug development.
Mecanismo De Acción
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions.
- Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
- Unique Features : Highlight its distinct properties compared to other acetamides.
- Similar Compounds : Explore related compounds, such as N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , and N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Propiedades
Fórmula molecular |
C21H24N4O3S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-5-25-20(15-10-17(27-3)12-18(11-15)28-4)23-24-21(25)29-13-19(26)22-16-8-6-14(2)7-9-16/h6-12H,5,13H2,1-4H3,(H,22,26) |
Clave InChI |
PYEJDMCRCNXAPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867463.png)
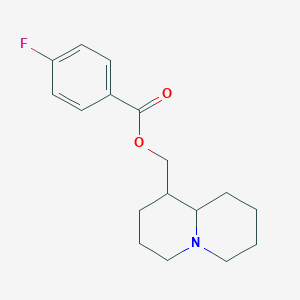
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl pyridine-4-carboxylate](/img/structure/B10867476.png)
![4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide](/img/structure/B10867483.png)
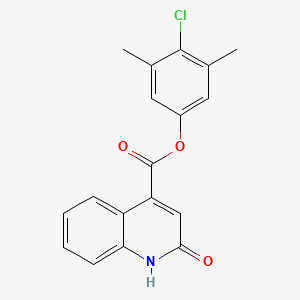
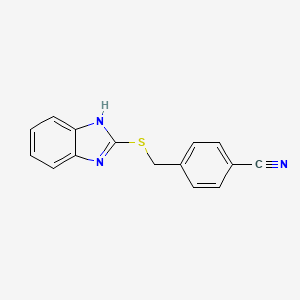
![N'~1~,2-Bis[(2-hydroxy-1-naphthyl)methylene]-1-hydrazinecarboximidohydrazide](/img/structure/B10867490.png)

![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10867500.png)
![(4Z)-4-[1-(dimethylamino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867503.png)
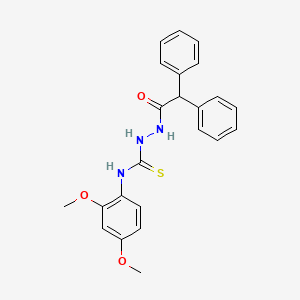
![(2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid](/img/structure/B10867509.png)
![16-(furan-2-yl)-4-[(4-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10867524.png)
